molecular formula C9H14N2O3 B2726472 Methyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 555154-41-1

Methyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2726472
CAS No.: 555154-41-1
M. Wt: 198.222
InChI Key: AHRPACGURYDQKJ-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidone (DHPM) derivative synthesized via solvent-free Biginelli condensation, yielding 73% purity through recrystallization . Its structure features an ethyl group at the N4 position, a methyl group at C6, and a methyl ester at C5 (Figure 1).

Properties

IUPAC Name

methyl 4-ethyl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-4-6-7(8(12)14-3)5(2)10-9(13)11-6/h6H,4H2,1-3H3,(H2,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRPACGURYDQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=C(NC(=O)N1)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-component reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For example, the reaction of ethyl acetoacetate, an aldehyde, and urea in the presence of a catalyst such as hydrochloric acid or PTSA (p-toluenesulfonic acid) under reflux conditions in ethanol can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Biginelli reaction to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve refluxing in appropriate solvents like ethanol or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

Methyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Thymidine Phosphorylase (TP) Inhibition

Key Findings :

  • Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Demonstrates superior TP inhibition (IC50 = 52.9 µM) compared to the ethyl-methyl analog, highlighting the importance of aromatic substituents for enhanced binding .
  • Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Shows moderate cytotoxicity (IC50 = 314.3 ± 0.9 µM) but lower TP inhibition (IC50 = 72 µM), suggesting a trade-off between activity and selectivity .
  • Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Exhibits distinct spectral properties (e.g., IR bands at 3238 cm<sup>−1</sup> for –NH and 1710 cm<sup>−1</sup> for ester C=O) but lacks reported TP inhibition data, limiting direct comparison .

Table 1. TP Inhibitory Activity of Selected DHPM Derivatives

Compound TP IC50 (µM) Cytotoxicity (IC50, µM)
Methyl 4-ethyl-6-methyl-2-oxo-... (target compound) 387.4 ± 2.0 NC
Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-... 52.9 72
Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-... 72 314.3 ± 0.9

Substituent Effects :

  • Aromatic vs. Aliphatic Groups : Phenyl or substituted phenyl groups (e.g., methoxy, bromo) at N4 enhance TP inhibition but often introduce cytotoxicity. In contrast, aliphatic substituents like ethyl reduce activity but improve safety profiles .
  • Oxo vs.

Physicochemical and Thermodynamic Properties

Solubility :

  • The ethyl-methyl derivative shows solubility in isopropanol, ethyl acetate, and benzene, with enthalpy and entropy of mixing calculated at 298 K . This contrasts with naphthalen-2-yl derivatives, which exhibit lower solubility due to bulky aromatic groups .

Spectral Data :

  • IR spectra of the target compound feature peaks at 1730 cm<sup>−1</sup> (ester C=O) and 1647 cm<sup>−1</sup> (amide C=O), consistent with DHPM core structure . Methoxymethyl-furan analogs display additional bands at 1656 cm<sup>−1</sup> (amide C=O) and 3238 cm<sup>−1</sup> (–NH), reflecting substituent-specific vibrations .

Biological Activity

Methyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the class of dihydropyrimidinones. Its biological activity has been a subject of interest due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activities, synthesis methods, and relevant case studies.

  • Molecular Formula : C14_{14}H16_{16}N2_{2}O3_{3}
  • Molecular Weight : 260.29 g/mol
  • CAS Number : 5395-36-8
  • Physical State : Solid
  • Melting Point : 206–210 °C

Synthesis

The synthesis of this compound typically involves the Biginelli reaction, which combines an aldehyde, a β-keto ester, and urea or its derivatives under acidic conditions. This reaction is known for producing dihydropyrimidinones efficiently and is often followed by further modifications to enhance biological activity.

Antimicrobial Activity

Research indicates that compounds within the dihydropyrimidinone class exhibit significant antimicrobial properties. In vitro studies have demonstrated that methyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives show activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that modifications to the dihydropyrimidinone structure can enhance its antimicrobial efficacy.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study demonstrated that methyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine induces apoptosis in cancer cell lines through the activation of caspases and inhibition of cell proliferation.

Case Study: Induction of Apoptosis in Cancer Cells

In a controlled experiment involving human breast cancer cells (MCF7), treatment with this compound resulted in:

  • Reduction in Cell Viability : Approximately 70% after 48 hours at a concentration of 50 µM.
  • Apoptosis Markers : Increased levels of cleaved caspase-3 and PARP were observed.

The proposed mechanism for the biological activity of methyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine involves:

  • Inhibition of DNA Synthesis : By interfering with enzymes involved in nucleotide synthesis.
  • Induction of Oxidative Stress : Leading to increased reactive oxygen species (ROS) within cells.
  • Activation of Apoptotic Pathways : Triggering cell death in cancerous cells.

Q & A

Q. How should researchers address inconsistent NMR data for analogous compounds?

  • Ensure deuterated solvent purity (e.g., CDCl3 vs. DMSO-d6) and calibration with TMS. Compare spectra with literature values for structurally validated derivatives (e.g., δ 7.43–7.61 ppm for aromatic protons) .

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